molecular formula C14H20F3N3O3 B2432045 2-(2,5-dioxopyrrolidin-1-yl)-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}acetamide CAS No. 2320891-08-3

2-(2,5-dioxopyrrolidin-1-yl)-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}acetamide

Cat. No.: B2432045
CAS No.: 2320891-08-3
M. Wt: 335.327
InChI Key: LGCICPSAAMDKFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,5-dioxopyrrolidin-1-yl)-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}acetamide is a complex organic compound with a unique structure that includes a pyrrolidinone ring and a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-dioxopyrrolidin-1-yl)-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}acetamide typically involves a multi-step process. One common method involves the reaction of 2,5-dioxopyrrolidin-1-yl acrylate with a piperidine derivative under controlled conditions. The reaction is often carried out in the presence of a solvent such as toluene, which helps to control the reaction environment and improve yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-dioxopyrrolidin-1-yl)-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound.

Scientific Research Applications

2-(2,5-dioxopyrrolidin-1-yl)-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,5-dioxopyrrolidin-1-yl)-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(2,5-dioxopyrrolidin-1-yl)-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}acetamide apart is its combination of the pyrrolidinone ring and the piperidine moiety, along with the trifluoroethyl group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

IUPAC Name

2-(2,5-dioxopyrrolidin-1-yl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20F3N3O3/c15-14(16,17)9-19-5-3-10(4-6-19)7-18-11(21)8-20-12(22)1-2-13(20)23/h10H,1-9H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGCICPSAAMDKFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)CN2C(=O)CCC2=O)CC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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